N-{4-[chloro(difluoro)methoxy]phenyl}hexopyranosylamine
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Overview
Description
N-{4-[Chloro(difluoro)methoxy]phenyl}hexopyranosylamine is a synthetic organic compound characterized by the presence of a chloro(difluoro)methoxy group attached to a phenyl ring, which is further linked to a hexopyranosylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}hexopyranosylamine typically involves multiple steps, starting with the preparation of the chloro(difluoro)methoxyphenyl intermediate. One common method involves the nitration of a chloro(difluoromethoxy)phenyl compound using a mixture of nitric acid and sulfuric acid at temperatures ranging from -10°C to 30°C . The resulting nitro compound is then reduced to the corresponding amine, which is subsequently coupled with a hexopyranosylamine derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[chloro(difluoro)methoxy]phenyl}hexopyranosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro(difluoro)methoxy group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N-{4-[chloro(difluoro)methoxy]phenyl}hexopyranosylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Mechanism of Action
The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}hexopyranosylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{4-[chloro(difluoro)methoxy]phenyl}acetamide: Shares the chloro(difluoro)methoxyphenyl moiety but differs in the attached functional group.
4-(Chlorodifluoromethoxy)benzenemethanol: Contains the same chloro(difluoro)methoxy group but is linked to a benzenemethanol structure.
Uniqueness
N-{4-[chloro(difluoro)methoxy]phenyl}hexopyranosylamine is unique due to the presence of the hexopyranosylamine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16ClF2NO6 |
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Molecular Weight |
355.72 g/mol |
IUPAC Name |
2-[4-[chloro(difluoro)methoxy]anilino]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H16ClF2NO6/c14-13(15,16)23-7-3-1-6(2-4-7)17-12-11(21)10(20)9(19)8(5-18)22-12/h1-4,8-12,17-21H,5H2 |
InChI Key |
HYAPWJKIBHNHTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)OC(F)(F)Cl |
Origin of Product |
United States |
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